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Compound of Interest

Compound Name: 5-Amino-2-nitrobenzonitrile

CAS No.: 72115-08-3

Cat. No.: B3280691

Get Quote

Application Note: 5-Amino-2-nitrobenzonitrile as a Pharmaceutical Intermediate

Part 1: Executive Summary & Identity Clarification
Core Directive: This guide outlines the utility of 5-Amino-2-nitrobenzonitrile as a high-value

scaffold in medicinal chemistry, specifically for the synthesis of 6-substituted quinazolines and

benzimidazoles.

CRITICAL IDENTITY ALERT: A discrepancy often exists in procurement databases regarding

this compound. The user-supplied CAS 55557-52-3 corresponds to 3-Chloropyrazine-2-

carbonitrile.[1] This Application Note strictly addresses the chemical 5-Amino-2-
nitrobenzonitrile (CAS 72115-08-3), a benzene derivative.[2][3] Researchers must verify the

structure before synthesis.
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Parameter Specification

Chemical Name 5-Amino-2-nitrobenzonitrile

Correct CAS 72115-08-3

Molecular Formula C₇H₅N₃O₂

Molecular Weight 163.13 g/mol

Structure
Benzene ring substituted with -CN (C1), -NO₂

(C2), and -NH₂ (C5).

Key Reactivity
Nitro reduction (C2), Diazotization (C5), Nitrile

hydrolysis (C1).[1]

Part 2: Strategic Applications in Drug Design
The 5-amino-2-nitrobenzonitrile scaffold is unique because it provides a "masked" diamine.

[1] The C5-amine is available for immediate functionalization (e.g., acylation, alkylation), while

the C2-nitro group protects the second amine position until cyclization is required.

Primary Pathway: Synthesis of 6-Aminoquinazolin-
4(3H)-ones
This is the most critical application.[1] Quinazolinones are the backbone of numerous kinase

inhibitors (e.g., EGFR inhibitors) and antifolates.[1]

Functionalization: The C5-amine is modified first (e.g., to attach a solubilizing tail).[1]

Activation: The C2-nitro is reduced to an amine.[1]

Cyclization: The newly formed C2-amine reacts with the C1-nitrile (often with a carbon

source like formamide) to close the pyrimidine ring.[1]

Result: The original C5-amino group becomes the C6-position of the quinazoline, a critical

vector for structure-activity relationship (SAR) optimization in oncology drugs.[1]

Secondary Pathway: Benzimidazole Formation
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Reduction of the nitro group yields 2,5-diaminobenzonitrile.[1] Condensation with aldehydes or

carboxylic acids yields 5-cyanobenzimidazoles, where the nitrile remains available for

conversion to amides or tetrazoles (bioisosteres of carboxylic acids).[1]

Part 3: Visualizing the Synthetic Logic
The following diagram illustrates the transformation of 5-amino-2-nitrobenzonitrile into a

bioactive quinazoline scaffold.

Mechanistic Logic

5-Amino-2-nitrobenzonitrile
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Intermediate A
(N-Alkylated/Acylated)

Step 1: C5-Amine Functionalization
(R-X, Base) Intermediate B

(2-Amino-5-substituted-benzonitrile)

Step 2: Nitro Reduction
(Fe/HCl or H2/Pd-C) 6-Substituted-Quinazolin-4(3H)-one

(Pharma Scaffold)

Step 3: Cyclization
(Formamide/HCOOH)

Click to download full resolution via product page

Caption: Figure 1. Synthetic flow converting the 5-amino precursor into a 6-substituted

quinazoline core.[1] The C2-nitro reduction is the "gatekeeper" step enabling cyclization.

Part 4: Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility.[1]

Protocol A: Selective Reduction to 2,5-
Diaminobenzonitrile
Objective: Reduce the C2-nitro group without hydrolyzing the C1-nitrile or over-reducing the

ring.[1]

Reagents:

Substrate: 5-Amino-2-nitrobenzonitrile (1.0 equiv)

Reductant: Iron Powder (325 mesh, 5.0 equiv)

Catalyst/Solvent: Ammonium Chloride (NH₄Cl, 5.0 equiv) in Ethanol/Water (4:1).[1]
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Procedure:

Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux

condenser, dissolve 5-amino-2-nitrobenzonitrile (10 g, 61.3 mmol) in Ethanol (120 mL) and

Water (30 mL).

Activation: Add NH₄Cl (16.4 g, 306 mmol) and stir at 60°C for 15 minutes to ensure

homogeneity.

Reduction: Add Iron powder (17.1 g, 306 mmol) portion-wise over 20 minutes. Caution:

Exothermic reaction.[1]

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material

(bright yellow) should disappear, replaced by a fluorescent blue/purple spot (diamine).[1]

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with

hot ethanol (50 mL).[1]

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a dark

solid.[1] Recrystallize from Ethanol/Water to obtain 2,5-diaminobenzonitrile as off-

white/brown needles.[1]

Yield Expectation: 85–92%.

Protocol B: Cyclization to 6-Aminoquinazolin-4(3H)-one
Objective: Convert the diamine into the quinazoline core.[1]

Reagents:

Substrate: 2,5-Diaminobenzonitrile (from Protocol A)

Cyclizing Agent: Formic Acid (98%) / Formamide mixture.[1]

Procedure:
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Setup: Suspend 2,5-diaminobenzonitrile (5.0 g) in Formamide (25 mL).

Reaction: Add Formic acid (2 mL) as a catalyst. Heat the mixture to 140–150°C.

Duration: Stir for 6–8 hours. The nitrile carbon is attacked by the amine, followed by

hydrolysis/rearrangement to the thermodynamic oxo-product.[1]

Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

Isolation: The product, 6-aminoquinazolin-4(3H)-one, will precipitate as a solid.[1][4] Filter,

wash with water, and dry under vacuum.

Part 5: Technical Specifications & Safety Data
Physicochemical Properties:

Appearance: Yellow to orange crystalline powder.[1]

Melting Point: 200–207°C (Decomposes).[1][5]

Solubility:

High: DMSO, DMF, DMAc.[1]

Moderate: Hot Ethanol, Ethyl Acetate.[1]

Low: Water, Hexane.[1]

Handling & Safety (E-E-A-T Compliance):

Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is

susceptible to oxidation over time (darkening of color).[1]

Incompatibility: Strong oxidizing agents, acids (forms salts), acid chlorides (rapid acylation).

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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